Phthalocyanine Silver

Vue d'ensemble

Description

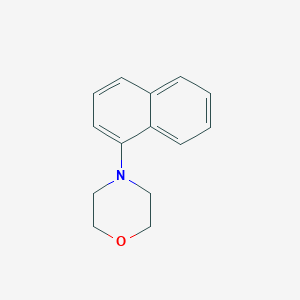

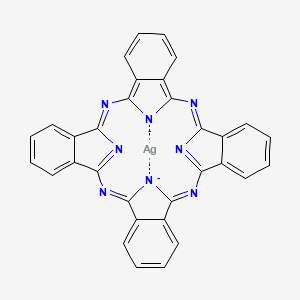

Phthalocyanine is a large, aromatic, macrocyclic, organic compound. It is composed of four isoindole units linked by a ring of nitrogen atoms . Phthalocyanines and their derivatives have gained more attention due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of phthalocyanines (Pcs) and their derivatives involves the cyclotetramerization of the 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile . A strategy to synthesize a hybrid species made of iron phthalocyanine (FePc) grafted to the surface of silver nanoparticles has been reported .Molecular Structure Analysis

The core structure of phthalocyanines consists of an aromatic tetrameric ring system, in which the four isoindole rings joined by azomethine bridges form an extensively delocalized 18-π electron system .Chemical Reactions Analysis

Metal-free phthalocyanine (H2Pc) molecules with a central cavity are able to incorporate Ag atoms from an Ag(110) surface thus creating silver-phthalocyanine (AgPc) .Physical And Chemical Properties Analysis

Phthalocyanines have remarkable properties such as high chemical, thermal, and light stability . They display long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .Applications De Recherche Scientifique

Optical and Electronic Properties

Phthalocyanines, including those with silver, are noted for their unique optical and electronic properties, making them highly suitable for various applications such as optoelectronic devices, coatings, and photodynamic therapy. Their extended π-electron systems contribute to these properties, which are particularly useful in (opto)electronic devices. The on-surface synthesis of expanded phthalocyanine analogues with silver enhances these properties for broader applications (Fan et al., 2019).

Structural and Optical Applications

Silver phthalocyanine (AgPc) has been recognized for its outstanding chemical stability and optical properties. It is of considerable interest for its potential applications in modern optical recording and optoelectronic devices. Studies have shown that the hot wall technique can improve the performance of AgPc-based devices, indicating its role in enhancing the structural and optical characteristics of the films (Gupta et al., 2007).

Photophysical and Photochemical Applications

Phthalocyanines are versatile building blocks for nanometer-scale materials fabrication, exhibiting fascinating physical properties due to their delocalized pi-electronic structure. Their usage targets various scientific and technological applications, underscoring their role in the development of new materials at the nanoscale (de la Torre et al., 2007).

Interface Electronic Properties in Devices

The interface electronic properties of phthalocyanine (Pc) materials, including those with silver, are crucial for the performance of electronic devices like organic light emitting devices (OLEDs), solar cells, thin film transistors, or gas sensors. Understanding these properties is essential for enhancing device performance, especially in devices incorporating phthalocyanine layers (Gorgoi & Zahn, 2006).

Redox Chemistry

The redox chemistry of silver(II) phthalocyanine is notable, with studies describing its synthesis, characterisation, and electrochemical oxidation to silver(III) phthalocyanine. Such redox properties are significant in various chemical and physical applications, illustrating the complex's versatility and stability in different redox states (Fu et al., 1990).

Biomedical Applications

Phthalocyanines, such as those involving silver, find significant application in biomedicine. They can act as selective fluorescent probes for bioanalysis and bioimaging, as well as efficient photosensitizers for photodynamic therapy of cancer and other conditions. Modifying phthalocyanines by incorporating control units can enhance their selectivity and efficacy in these applications (Wong et al., 2017).

Environmental and Photocatalytic Applications

Phthalocyanines have applications in environmental fields such as wastewater treatment. Their structure, capable of chelating metals, contributes to a wide range of functions including as photosensitizers and in fluorescence and absorption spectra, which are crucial in photocatalytic processes for environmental research (Vargas et al., 2021).

Photodynamic Therapy for Cancer

In recent years, phthalocyanines have been widely used as photosensitizers in photodynamic therapy (PDT) for cancer treatment due to their high extinction coefficients and tunable photophysical and photochemical properties. Advances in the development of these substances for medicinal applications are significant in enhancing cancer treatment methods (Li et al., 2017).

Organic Solar Cells

Copper phthalocyanine-based organic solar cells, incorporating elements like silver, have shown high open-circuit voltage and current density. The use of different electrode materials, including silver, affects the device characteristics, underlying the importance of phthalocyanine compounds in photovoltaic applications (Singh et al., 2005).

Electrochemical Sensors

Copper phthalocyanine has been used in electrochemical sensors, specifically in polymeric membrane selective sensors for detecting ions like iodide. These applications demonstrate the utility of phthalocyanine compounds in creating sensitive and selective detection systems (Shahrokhian et al., 2002).

Safety And Hazards

Orientations Futures

Phthalocyanines can be considered as important scaffolds for the construction of molecules with a vast array of applications, namely catalysis, chemical sensors, non-linear optical (NLO) materials, liquid crystals, optical data storage, and solar cells . Future research directions include synthesizing phthalocyanines with controlled physico-chemical properties, examining microbial development of resistance toward phthalocyanines, and ascertaining the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon phthalocyanine exposure .

Propriétés

IUPAC Name |

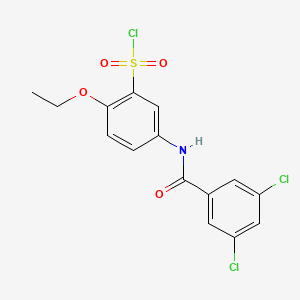

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;silver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALCONSGRAAQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16AgN8-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalocyanine Silver | |

CAS RN |

54388-56-6, 12376-32-8 | |

| Record name | Silver, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalocyanine Silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.